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Compound of Interest

Compound Name: 3-Hydroxy-3-phenylpropanoic acid

Cat. No.: B1202041

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-3-
phenylpropanoic acid, a significant molecule in various research domains, including drug
development and metabolomics. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its spectral
characteristics. Due to the limited availability of published experimental spectra for 3-Hydroxy-
3-phenylpropanoic acid, this guide presents a combination of predicted data from reputable
sources and comparative experimental data from the closely related compound, 3-
phenylpropionic acid, to provide a comprehensive analytical perspective.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Hydroxy-3-phenylpropanoic
acid. For comparative purposes, data for 3-phenylpropionic acid is also included where
relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Data
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Chemical
Compound Shift (3) Multiplicity Integration Assignment  Source
Ppm
3-Hydroxy-3-
phenylpropan
oic acid ~7.4 m 5H Aromatic-H HMDB
(Predicted,
D20)
~5.1 t 1H CH-OH HMDB
~2.8 d 2H CH2 HMDB
3-
Phenylpropio
nic acid 7.34-7.17 m 5H Aromatic-H [1]
(Experimental
, CDCls)
CHz (ato
2.97 t 2H [1]
phenyl)
CHz (ato
2.69 t 2H [1]
COOH)
Table 2: 13C NMR Data
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Chemical Shift (3)

Compound Assignment Source
Ppm
3-Hydroxy-3-
phenylpropanoic acid ~175 C=0 (acid) HMDB
(Predicted, D20)
Aromatic C
~142 HMDB
(quaternary)
~129 Aromatic CH HMDB
~128 Aromatic CH HMDB
~126 Aromatic CH HMDB
~70 CH-OH HMDB
~45 CH2 HMDB
3-Phenylpropionic )
_ _ 179.04 C=0 (acid) [2]
acid (Experimental)
Aromatic C
140.18 [2]
(quaternary)
128.56 Aromatic CH [2]
128.24 Aromatic CH [2]
126.27 Aromatic CH [2]
35.59 CH2 [2]
30.49 CH2 [2]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
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Expected Wavenumber

Functional Group Description
(cm™)

O-H (Carboxylic Acid) 3300-2500 Broad

O-H (Alcohol) 3500-3200 Broad

C-H (Aromatic) 3100-3000 Sharp

C-H (Aliphatic) 3000-2850 Sharp

C=0 (Carboxylic Acid) 1725-1700 Strong, Sharp

C=C (Aromatic) 1600-1450 Medium to Weak

C-O (Alcohol) 1260-1050 Medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

lonization

Key Fragment

Compound [M+H]* (m/z) Source
Mode lons (m/z)
3-Hydroxy-3-
phenylpropanoic ESI 167.06 Not Available HMDB
acid (Predicted)
3-(3-
Hydroxyphenyl 148, 120, 107,
y' .yp. yhe El 166 (M+) NIST
ropionic acid 91, 77

(Experimental)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds, D20). Tetramethylsilane (TMS) is
typically added as an internal standard (0 ppm).

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90°
pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient
number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be
prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or
KBr).

o Data Acquisition: The spectrum is typically recorded from 4000 cm~1 to 400 cm~1. A
background spectrum is recorded first and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted
depending on the sensitivity of the instrument.

o Data Acquisition:

o For GC-MS: The sample is injected into the GC, where it is vaporized and separated on a
capillary column before entering the mass spectrometer. Electron lonization (El) is a

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

common ionization technique.

o For LC-MS: The sample is injected into the LC system and separated on a column before
being introduced into the mass spectrometer. Electrospray lonization (ESI) is a common
ionization technique for polar molecules like carboxylic acids. The mass spectrum is
acquired over a relevant mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound like 3-Hydroxy-3-phenylpropanoic acid.

4 )

Compound Synthesis
Synthesis of
3-Hydroxy-3-phenylpropanoic acid

l

Purification
(e.g., Crystallization, Chromatography)

- J

Spectroscopic Analysis\«

NMR Spectroscopy
(1H’ 13C)

Data Inte

Structure Validation and
Purity Assessment

Technical Report/
Whitepaper Generation

- J

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1202041?utm_src=pdf-body
https://www.benchchem.com/product/b1202041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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